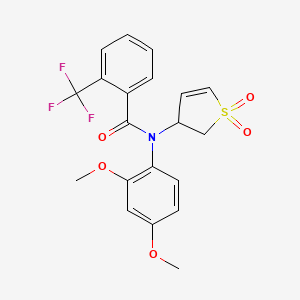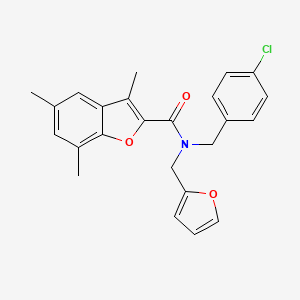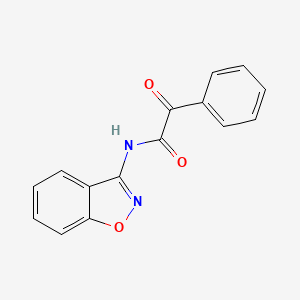
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzamide core, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 2-(trifluoromethyl)benzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mécanisme D'action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and thiophene ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE: Lacks the dioxido group, which may affect its reactivity and binding properties.
N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-METHYLBENZAMIDE: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical and biological properties.
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. The dioxido group on the thiophene ring further differentiates it from similar compounds, potentially enhancing its reactivity and binding interactions.
Propriétés
Formule moléculaire |
C20H18F3NO5S |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H18F3NO5S/c1-28-14-7-8-17(18(11-14)29-2)24(13-9-10-30(26,27)12-13)19(25)15-5-3-4-6-16(15)20(21,22)23/h3-11,13H,12H2,1-2H3 |
Clé InChI |
HKSDXKMZEWAKEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl {5-[(2-chlorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11412856.png)
![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412858.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11412864.png)
![7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11412867.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412872.png)
![1-(3-{[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B11412875.png)
![4-hydroxy-N-(4-methoxybenzyl)-9-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11412889.png)

![6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412905.png)
![7-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11412909.png)
![N-(2-ethoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11412917.png)
![11-methyl-7-(4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11412943.png)
![1-(2-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11412948.png)
